molecular formula C7H7BrN2O3 B6305434 2-Amino-5-bromo-6-methoxynicotinic acid CAS No. 1935891-49-8

2-Amino-5-bromo-6-methoxynicotinic acid

Cat. No.: B6305434
CAS No.: 1935891-49-8
M. Wt: 247.05 g/mol
InChI Key: WZJLNCJISKSABO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-methoxynicotinic acid is a high-purity chemical building block intended for research and development applications. As a brominated and aminated nicotinic acid derivative, it serves as a versatile precursor in organic synthesis and medicinal chemistry research. This compound is structurally analogous to other investigated nicotinic acid derivatives, which have been studied as co-treatment agents in antiproliferation research across a panel of cancer cell lines, including pancreatic (PANC1), breast (MCF7), and colorectal (CACO2) models . The bromine atom at the 5-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of more complex chemical architectures. The 2-amino group can be utilized for the construction of diverse heterocyclic systems or for amide bond formation. Researchers value this compound for its potential in constructing novel molecules for biological evaluation. This compound is supplied with comprehensive analytical data. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-6-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJLNCJISKSABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimization for 2 Amino 5 Bromo 6 Methoxynicotinic Acid

Retrosynthetic Analysis of 2-Amino-5-bromo-6-methoxynicotinic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the strategic planning of its synthesis. The primary disconnections involve the carbon-bromine bond, the carbon-nitrogen bond of the amino group, the carbon-oxygen bond of the methoxy (B1213986) group, and the bonds forming the pyridine (B92270) ring itself.

A logical approach begins with the disconnection of the exocyclic substituents from the pyridine core. The bromine atom at the C5 position can be introduced via electrophilic bromination of a more electron-rich precursor. This leads to the key intermediate, 2-Amino-6-methoxynicotinic acid . Further disconnection of the amino and methoxy groups is plausible. However, considering the activating nature of the amino group and its directing effect in electrophilic substitution, a more strategic approach would be to introduce the bromine at a later stage.

The synthesis of the 2-Amino-6-methoxynicotinic acid core can be envisioned through two main strategies: modification of a pre-formed, suitably functionalized pyridine ring or a de novo construction of the pyridine ring from acyclic precursors.

Strategy 1: Modification of a Pre-formed Pyridine Scaffold

This approach starts with a commercially available or readily accessible pyridine derivative. A key precursor could be a dihalonicotinic acid derivative, such as methyl 2,6-dichloronicotinate. Sequential nucleophilic substitution of the two chloro groups with a methoxy and an amino group would lead to the desired core structure. The regioselectivity of these substitutions is a critical challenge that needs to be addressed.

Strategy 2: Cyclization Approaches for Pyridine Ring Formation

This strategy involves the condensation of acyclic components to construct the pyridine ring with the required substituents or their precursors in place. Various named reactions, such as the Hantzsch pyridine synthesis or modifications thereof, could be adapted. For instance, a reaction involving a β-ketoester, an aldehyde, and an ammonia (B1221849) source could be designed to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. The challenge lies in designing the acyclic precursors to yield the specific substitution pattern of the target molecule.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, illustrating two major disconnection strategies.

Exploration of Synthetic Pathways to the Pyridine Core

The construction of the highly substituted pyridine core of this compound can be approached through either building the ring system from acyclic precursors or by modifying an existing pyridine scaffold.

Cyclization Approaches for Pyridine Ring Formation

The de novo synthesis of polysubstituted pyridines offers a powerful method to introduce the desired functionalities from the outset. Several condensation reactions are available for this purpose.

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia or an ammonium (B1175870) salt. While the classical Hantzsch synthesis leads to symmetrically substituted dihydropyridines, modifications have been developed to access unsymmetrical pyridines. However, constructing a pyridine with the specific 2-amino, 3-carboxy, and 6-oxy functionalities of the target molecule through a classical Hantzsch approach would require highly specialized and potentially unstable starting materials.

More contemporary methods for pyridine synthesis involve cascade reactions. For example, a simple and modular method for preparing highly substituted pyridines involves a cascade reaction comprising a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and air oxidation. organic-chemistry.org This approach offers flexibility in introducing a variety of substituents. organic-chemistry.org

Another strategy involves the use of amino allenes, aldehydes, and aryl iodides as building blocks in a two-step procedure involving the formation of "skipped" allenyl imines and a subsequent palladium-catalyzed cyclization to yield multisubstituted pyridines. acs.org

While these modern methods offer elegant solutions for the synthesis of complex pyridines, their application to the specific target, this compound, would require careful selection of starting materials to incorporate the required amino, methoxy, and carboxylic acid functionalities.

Modification of Pre-formed Pyridine Scaffolds

A more common and often more practical approach for the synthesis of highly functionalized pyridines is the modification of a readily available, pre-functionalized pyridine derivative. This strategy relies on the selective manipulation of substituents on the pyridine ring.

A notable example is the synthesis of a closely related analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which provides significant insights into a viable pathway for the target molecule. nih.gov This synthesis starts from methyl 2,6-dichloropyridine-3-carboxylate. The key steps involve the regioselective substitution of the chloro groups.

The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can lead to a mixture of products. The regioselectivity of this reaction is highly dependent on the solvent and temperature. For instance, in solvents like THF and CH2Cl2, the reaction tends to favor substitution at the 2-position, while in DMF and MeOH, the 6-methoxy product is favored. nih.govpharm.or.jp To achieve high regioselectivity for substitution at the 6-position, a strategy involving a temporary sulfur-based directing group has been employed. Treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion in DMF results in a highly regioselective substitution at the 6-position. Subsequent methoxylation at the 2-position, oxidation of the thioether to a sulfoxide, and nucleophilic substitution with an amine provides the desired 6-amino derivative. nih.gov

This strategy highlights the importance of controlling regioselectivity in the functionalization of dihalopyridines. The electronic and steric properties of the substituents, as well as the reaction conditions, play a crucial role in determining the outcome of these transformations.

Introduction and Functionalization of Substituents

The final stages of the synthesis of this compound involve the precise introduction of the bromo, amino, and methoxy groups onto the nicotinic acid framework.

Regioselective Bromination Strategies

The introduction of a bromine atom at the C5 position of the 2-amino-6-methoxypyridine (B105723) ring is a critical step. The amino group at C2 and the methoxy group at C6 are both electron-donating and activating groups, which direct electrophilic substitution to the C3 and C5 positions. The carboxylic acid group at C3 is a deactivating group. Therefore, bromination is expected to occur at the C5 position.

Several methods are available for the regioselective bromination of aminopyridines. A mild and effective method utilizes a combination of cupric bromide and an oxidizing agent like Oxone. acs.org Another environmentally friendly protocol employs 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as the oxidant, which has been shown to regioselectively brominate 2-aminopyridines at the C-5 position. researchgate.net In the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, bromination of the precursor methyl 2-methoxy-6-methylaminopyridine-3-carboxylate followed by alkaline hydrolysis successfully yielded the final product. nih.gov

A copper-promoted selective bromination of 8-aminoquinoline (B160924) amides at the C5-position using alkyl bromides has also been reported, highlighting the utility of transition metal catalysis in directing bromination. nih.govbeilstein-journals.org

The choice of brominating agent and reaction conditions is crucial to avoid over-bromination or side reactions.

Bromination Reagent/SystemSubstrate TypePosition of BrominationReference
CuBr₂ / OxoneAromatic amines- acs.org
1-butylpyridinium bromide / H₂O₂2-AminopyridinesC-5 researchgate.net
Bromine / Acetic Acid2-methoxy-6-methylaminopyridine-3-carboxylateC-5 nih.gov
Alkyl bromides / Cu catalyst8-Aminoquinoline amidesC-5 nih.govbeilstein-journals.org
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Introduction of the Methoxy Group

The introduction of the methoxy group at the C6 position is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the pyridine ring. As discussed in section 2.2.2, the synthesis of the pyridine core often involves the use of dihalopyridine precursors.

The reaction of a 2-amino-6-chloronicotinic acid derivative with sodium methoxide is a direct approach to introduce the methoxy group. The success of this reaction depends on the reactivity of the chloro-substituted pyridine and the reaction conditions. The synthesis of 2-Amino-6-methoxynicotinic acid itself has been reported from 2-Amino-5-chloropyridine-3-carboxylic acid using sodium methoxide in methanol (B129727). chemicalbook.com

In a related synthesis, the methoxylation of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate was a key step. nih.gov This highlights that the methoxy group can be introduced in the presence of other functional groups, provided the reaction conditions are carefully controlled. The choice of solvent can significantly influence the regioselectivity of methoxylation in dihalopyridines. nih.govpharm.or.jp

Starting MaterialReagentProductReference
2-Amino-5-chloropyridine-3-carboxylic acidSodium Methoxide / Methanol2-Amino-6-methoxynicotinic acid chemicalbook.com
Methyl 2,6-dichloropyridine-3-carboxylateSodium MethoxideMethyl 2-methoxy-6-chloropyridine-3-carboxylate or Methyl 6-methoxy-2-chloropyridine-3-carboxylate (depending on conditions) nih.govpharm.or.jp
Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylateSodium MethoxideMethyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate nih.gov
This table is interactive. Click on the headers to sort.

Amination Techniques at the 2-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the amination of pyridines. The reactivity of halopyridines in SNAr reactions is highly dependent on the nature and position of the halogen and other substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. stackexchange.com Therefore, a 2-halopyridine is a suitable substrate for direct amination. However, the presence of other functional groups can influence the regioselectivity and efficiency of the reaction. For instance, in the synthesis of a related compound, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) resulted in a mixture of the 2-amino and 6-amino regioisomers, highlighting the challenge of achieving selectivity in polysubstituted systems. organic-chemistry.org

In recent years, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of carbon-nitrogen bonds. nih.govorganic-chemistry.orglibretexts.org This methodology offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. The Buchwald-Hartwig amination typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. For the amination of 2-bromopyridines, various palladium-phosphine systems have been successfully employed. researchgate.netresearchgate.netnih.govnih.gov For instance, the use of a palladium acetate (B1210297) catalyst with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as a ligand in the presence of sodium tert-butoxide has been shown to be effective for the amination of 2-bromopyridines with volatile amines in a sealed tube. researchgate.netresearchgate.net The reaction conditions for Buchwald-Hartwig amination can be tailored to the specific substrates.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
12-BromopyridineMethylaminePd(OAc)₂/dpppNaOt-BuToluene8085 researchgate.netresearchgate.net
22-BromopyridineCyclopropylaminePd(OAc)₂/dpppNaOt-BuToluene8092 researchgate.net
33-Bromo-2-aminopyridineMorpholinePd₂(dba)₃/RuPhosLiHMDSToluene10083 nih.gov
45-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578 mdpi.com
52-BromopyridineN-MethylformamideCuI/1,10-phenanthrolineK₃PO₄t-AmOHReflux95 nih.gov

Table 1: Examples of Amination Reactions of Bromopyridines. This table presents a selection of amination methods for bromopyridine derivatives, showcasing different catalytic systems and reaction conditions.

Carboxylation Methods at the 3-Position

The introduction of a carboxylic acid group at the 3-position (nicotinic acid moiety) is another key transformation. This can be achieved either by starting with a precursor that already contains the carboxyl group or by introducing it at a later stage of the synthesis. Modern carboxylation methods often utilize carbon dioxide (CO₂) as an inexpensive, abundant, and renewable C1 source. mdpi.comrsc.orgnih.govresearchgate.net

One strategy for carboxylation is through the lithiation of a halopyridine followed by quenching with carbon dioxide. This approach relies on the generation of a pyridyl anion, which then acts as a nucleophile towards CO₂. For instance, a fast lithiation-carboxylation sequence in a continuous flow system has been developed for heterocycles, allowing for the rapid synthesis of carboxylic acids at room temperature. youtube.comorganic-chemistry.org The regioselectivity of the lithiation is directed by the substituents already present on the pyridine ring.

Transition metal-catalyzed carboxylation reactions have emerged as a powerful alternative, often offering better functional group tolerance and milder reaction conditions. Copper-catalyzed carboxylation of aryl halides with CO₂ has been extensively studied. mdpi.comrsc.orgnih.govresearchgate.net These reactions typically employ a copper(I) catalyst, a ligand, and a reductant. For example, aryl iodides can be carboxylated using a copper iodide/TMEDA catalyst system under 1 atm of CO₂. nih.gov More recently, copper-catalyzed C4-selective carboxylation of pyridines with CO₂ via pyridylphosphonium salts has been reported, demonstrating the potential for regioselective C-H carboxylation. organic-chemistry.org While this method targets the 4-position, it highlights the ongoing development in the selective carboxylation of the pyridine ring.

EntrySubstrateCatalyst/ReagentConditionsProductYield (%)Reference
1Terminal AlkynePyrazole (organocatalyst)CO₂ (1 atm), BasePropiolic AcidHigh rsc.org
2Aryl IodideCuI/TMEDA, ZnEt₂CO₂ (1 atm), DMA, rt-70 °CAryl Carboxylic AcidGood nih.gov
3PyridineC-H phosphination, then CuCl/TMEDA, ZnEt₂CO₂ (1 atm), DMA, rtPyridine-4-carboxylic acidModerate to High organic-chemistry.orgresearchgate.net
4Terminal AlkyneCuCl/TMEDACO₂ (1 atm), Base, rtPropiolic AcidGood to Excellent nih.gov
5Aromatic C-HLiOtBu/CsF/18-crown-6CO₂ (1 atm), DMIAromatic Carboxylic AcidModerate to Good organic-chemistry.org

Table 2: Modern Carboxylation Methods with CO₂. This table summarizes various catalytic and non-catalytic methods for the carboxylation of organic substrates using carbon dioxide as the C1 source.

Catalytic Systems and Reaction Conditions for Synthesis

The synthesis of a polysubstituted pyridine like this compound often relies on a sequence of reactions where catalytic methods play a pivotal role in achieving the desired transformations with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal catalysis, particularly with palladium, is instrumental in the construction and functionalization of the pyridine core. Cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are cornerstones of modern organic synthesis and are frequently applied to pyridine systems. nih.govmdpi.com

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is widely used for the synthesis of biaryl compounds, including those containing pyridine rings. researchgate.netnih.govmdpi.com For instance, the Suzuki coupling of a bromopyridine derivative with an arylboronic acid can be used to build more complex molecular scaffolds. nih.govmdpi.com Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging heteroaryl substrates, including those with basic amino groups that can inhibit the catalyst. organic-chemistry.org

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool for introducing alkynyl groups onto a pyridine ring, which can then be further elaborated. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org Copper-free Sonogashira protocols have been developed to circumvent issues associated with the use of copper co-catalysts. nih.gov The chemoselective Sonogashira coupling on polyhalogenated pyridines allows for the stepwise introduction of different alkynyl groups at specific positions. nih.gov

Organocatalysis in Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthetic chemistry, offering an alternative to metal-based catalysts. researchgate.netacs.org In the context of pyridine synthesis and functionalization, organocatalysts can promote a variety of transformations.

For the amination of pyridines, nucleophilic aromatic substitution can be facilitated by organocatalysts. While direct SNAr on unactivated pyridines is challenging, certain organocatalytic systems can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. For example, a ruthenium(II) catalyst has been shown to enable the amination of aminopyridines through a π-coordination activation strategy, where the transient η⁶-pyridine complex acts as the electrophile. researchgate.netthieme-connect.de

Organocatalytic approaches to carboxylation are also being developed. For instance, simple pyrazoles have been shown to be effective bifunctional organocatalysts for the carboxylation of terminal alkynes with CO₂, rivaling the efficiency of some metal catalysts. rsc.org N-heterocyclic carbenes (NHCs) are another important class of organocatalysts that can activate substrates for various transformations, including the generation of activated carboxylates. acs.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals to minimize environmental impact and improve sustainability. bohrium.comresearchgate.netrsc.orgacs.orgbenthamdirect.com This includes the careful selection of solvents, the use of catalytic rather than stoichiometric reagents, and the design of energy-efficient processes.

Solvent Selection and Minimization

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing, making solvent selection and minimization a key aspect of green chemistry. researchgate.net The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. Water is an attractive green solvent, but its use can be limited by the poor solubility of many organic reagents.

In the context of pyridine synthesis, efforts have been made to replace traditional volatile organic compounds (VOCs) with greener alternatives. For example, reactions can be performed in aqueous media, often with the aid of surfactants to overcome solubility issues. researchgate.net Microwave-assisted synthesis in greener solvents like ethanol (B145695) has also been shown to be an efficient method for preparing pyridine derivatives, often leading to shorter reaction times and higher yields. researchgate.net

A particularly attractive approach is the use of solvent-free or neat reaction conditions. bohrium.comresearchgate.netrsc.orgacs.orgbenthamdirect.com These methods eliminate the need for a solvent altogether, significantly reducing waste and simplifying product purification. Mechanochemistry, where mechanical energy is used to drive reactions, is a promising solvent-free technique that has been applied to the synthesis of various heterocyclic compounds. bohrium.com

Energy Efficiency in Synthetic Protocols

The pursuit of energy-efficient synthetic routes is a cornerstone of modern green chemistry, aiming to reduce the environmental footprint and operational costs of chemical production. For a polysubstituted aromatic compound like this compound, the energy consumption is largely dictated by reaction conditions such as temperature and pressure, the nature of the catalysts employed, and the number of synthetic steps.

Conventional chemical syntheses often rely on high temperatures and pressures to drive reactions to completion, contributing significantly to energy consumption. nih.gov For instance, the industrial production of nicotinic acid, a related parent compound, has historically involved high-temperature gas-phase oxidation processes. nih.gov However, contemporary research emphasizes the adoption of milder and more energy-efficient methodologies.

One of the most promising approaches to enhancing energy efficiency is the use of biocatalysis. nih.govfrontiersin.org Enzymatic reactions typically occur at or near ambient temperatures and pressures, drastically reducing the energy input required for heating and pressurization. nih.govfrontiersin.org For the synthesis of nicotinic acid derivatives, nitrilases have been employed to hydrolyze corresponding cyanopyridines with high efficiency and selectivity under mild conditions. nih.govfrontiersin.org The application of immobilized enzymes can further enhance sustainability by allowing for catalyst recycling and continuous flow processes, which are inherently more energy-efficient than batch processing. rsc.org

Catalytic processes, in general, offer a significant advantage in terms of energy efficiency over stoichiometric reactions. The use of transition metal catalysts can enable reaction pathways with lower activation energies, thereby reducing the required reaction temperature. For the synthesis of substituted pyridines, various catalytic systems have been developed that operate under moderate conditions.

The following table provides a comparative look at different synthetic methods for nicotinic acid, illustrating the potential for energy savings by moving from traditional chemical synthesis to more advanced catalytic and biocatalytic methods.

Synthetic Method Typical Reaction Temperature Typical Pressure Energy Efficiency Considerations
Classical Oxidation (e.g., with Nitric Acid) High (e.g., 260-320 °C)Elevated (e.g., up to 22 MPa)High energy consumption due to extreme conditions. nih.gov
Catalytic Gas-Phase Oxidation High (e.g., 280-500 °C)Near atmospheric to moderateWhile still requiring high temperatures, catalytic processes are generally more efficient than stoichiometric oxidations. nih.gov
Enzymatic Hydrolysis (Biocatalysis) Mild (e.g., 30-50 °C)AtmosphericSignificant energy savings due to mild reaction conditions. nih.govfrontiersin.orgrsc.org

By analogy, the synthesis of this compound would benefit from the development of a convergent synthetic strategy that utilizes catalytic and, where possible, biocatalytic steps to minimize energy-intensive operations.

Process Chemistry Considerations for Scalability in Research Production

The transition from a laboratory-scale synthesis to a scalable research production, even on a small scale, necessitates a thorough evaluation of the process chemistry. For a molecule with a specific substitution pattern like this compound, key considerations include regioselectivity, the robustness of each synthetic step, and the ease of purification. The goal of scalable research production is to ensure a reliable and consistent supply of the compound for further studies.

The scalability of a synthetic route for research production also depends on the practicality of each step. This includes the availability and cost of starting materials, the safety of the reagents and reaction conditions, and the complexity of the work-up and purification procedures. Chromatographic purifications, while common in medicinal chemistry, can be a bottleneck when scaling up. Therefore, developing a process that yields a crude product of high purity, which can be purified by simple crystallization, is highly desirable.

The following table outlines a hypothetical multi-step synthesis for a substituted nicotinic acid, emphasizing the process chemistry considerations at each stage that are vital for scalability in a research setting.

Step Reaction Key Process Chemistry Considerations for Scalability
1 Introduction of the methoxy groupRegioselectivity, use of non-hazardous and readily available methoxylating agents.
2 Introduction of the amino groupControl of reaction temperature to manage exotherms, ensuring complete reaction to simplify purification.
3 BrominationHigh regioselectivity to avoid isomeric impurities, use of a brominating agent that is safe to handle and quench.
4 Carboxylation/Ester HydrolysisEnsuring complete conversion to the carboxylic acid, developing a robust crystallization method for final product isolation.

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Bromo 6 Methoxynicotinic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for derivatization. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted to its corresponding esters and amides, which are common transformations in the synthesis of biologically active molecules.

Esterification: The formation of esters from 2-Amino-5-bromo-6-methoxynicotinic acid can be achieved under standard acid-catalyzed conditions or by using alkylating agents. For instance, reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or by using reagents such as chlorosulfonic acid in the presence of an alcohol can yield the corresponding ester. rsc.org While specific examples for this exact molecule are not prevalent in readily available literature, the esterification of similar aminonicotinic acids is a well-established procedure. nih.gov

Amidation: The synthesis of amides from this compound is a crucial reaction, often employed in the construction of complex molecular scaffolds. This transformation is typically carried out using peptide coupling reagents to facilitate the formation of the amide bond with a primary or secondary amine. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions. nih.gov More advanced phosphonium (B103445) and aminium-based reagents such as BOP, PyBOP, HBTU, and HATU are also highly effective, particularly for more challenging couplings. organic-chemistry.org These reagents activate the carboxylic acid, allowing for efficient reaction with the amine under mild conditions.

Table 1: Representative Amidation Reactions of Carboxylic Acids

Coupling ReagentAmineSolventBaseTypical Conditions
DCC/HOBtPrimary/Secondary AmineDMF, CH₂Cl₂N/ARoom temperature, 12-24 h
HATUPrimary/Secondary AmineDMF, NMPDIPEA, NMMRoom temperature, 2-6 h
PyBOPPrimary/Secondary AmineDMF, CH₂Cl₂DIPEA, NMMRoom temperature, 2-6 h

This table presents generalized conditions for amidation reactions of carboxylic acids using common peptide coupling reagents and is illustrative of the methods applicable to this compound.

Decarboxylation Pathways

The removal of the carboxylic acid group, known as decarboxylation, can be a synthetically useful transformation. For pyridinecarboxylic acids, this reaction is often facilitated by thermal or acid-catalyzed conditions. The stability of the resulting carbanion or ylide intermediate plays a crucial role in the reaction's feasibility. researchgate.net Studies on related 3-aminopicolinic acids have shown that decarboxylation can proceed through different mechanisms depending on the acidity of the medium. rsc.org At lower acidities, a Hammick ylide mechanism may be operative, while at higher acidities, a protonation mechanism is favored. rsc.org The presence of the amino and methoxy (B1213986) groups on the pyridine ring of this compound would influence the electronic environment and thus the specific conditions required for efficient decarboxylation. Kinetic studies on similar heterocyclic carboxylic acids have provided insights into the rate-determining steps of these reactions. nih.gov

Formation of Acyl Halides and Anhydrides

The carboxylic acid can be converted to more reactive intermediates such as acyl halides and anhydrides, which are precursors for a variety of other functional groups.

Acyl Halides: The synthesis of the corresponding acyl chloride, 2-Amino-5-bromo-6-methoxynicotinoyl chloride, can be achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents readily convert the carboxylic acid to the more reactive acyl chloride, which can then be used in subsequent reactions without isolation. A patent for the synthesis of a related compound, 2-chloronicotinoyl chloride, utilizes the reaction of 2-chloro-3-(trichloromethyl)pyridine (B1582900) with a carboxylic acid or anhydride (B1165640) in the presence of a catalyst. wikipedia.org

Anhydrides: Mixed or symmetrical anhydrides can also be formed. For example, reaction with another carboxylic acid in the presence of a dehydrating agent or conversion to the acyl chloride followed by reaction with a carboxylate salt would yield the corresponding anhydride. These activated species are highly susceptible to nucleophilic attack and are versatile intermediates in organic synthesis.

Reactions Involving the Amino Group

The amino group at the 2-position of the pyridine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.

Acylation and Sulfonylation Reactions

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. This transformation is fundamental in modifying the electronic and steric properties of the molecule.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride in the presence of a base like pyridine or triethylamine (B128534). This results in the formation of a sulfonamide, a functional group prevalent in many pharmaceutical compounds. Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp³)–H γ-arylation of amino acid derivatives has been reported, highlighting the utility of the pyridylsulfonyl group in directing further functionalization. nih.gov

Table 2: General Conditions for N-Acylation and N-Sulfonylation of 2-Aminopyridines

ReactionReagentSolventBaseTypical Conditions
N-AcylationAcyl Chloride/AnhydrideCH₂Cl₂, THF, PyridinePyridine, Triethylamine0 °C to Room temperature
N-SulfonylationSulfonyl ChloridePyridine, CH₂Cl₂Pyridine, Triethylamine0 °C to Room temperature

This table outlines general conditions for the N-acylation and N-sulfonylation of 2-aminopyridine (B139424) derivatives, which are applicable to this compound.

Alkylation and Arylation of the Amino Functionality

Alkylation: The nitrogen atom of the amino group can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. researchgate.net The choice of alkylating agent and reaction conditions can be tuned to control the degree of alkylation. Studies on the N-alkylation of amines with alkyl halides on mixed oxides have shown efficient and selective transformations at room temperature. nih.gov Furthermore, copper metallaphotoredox-mediated N-alkylation offers a kinetically facile, room-temperature method. georgiasouthern.edu A study on the synthesis of 2-Bromo-6-alkylaminopyridines was conducted using a pressure tube method with high heat and pressure. acsgcipr.org

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between aryl halides and amines. cymitquimica.com This reaction is highly versatile and tolerates a wide range of functional groups. For 2-bromopyridines, carrying out the Buchwald-Hartwig amination in sealed tubes has proven effective for reactions with volatile amines. researchgate.netnih.gov Another important method is the Ullmann condensation, which uses a copper catalyst to promote the coupling of aryl halides with amines, often at elevated temperatures. researchgate.net Microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been shown to be an efficient synthetic method. nih.govsemanticscholar.org Palladium-catalyzed N-arylation of unprotected anilines has also been achieved with high chemo- and regioselectivity using a cooperating ligand.

Table 3: Common Methods for N-Arylation of 2-Aminopyridines

Reaction NameCatalyst/ReagentLigandBaseSolventTypical Conditions
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Phosphine Ligands (e.g., BINAP, Xantphos)NaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110 °C
Ullmann CondensationCuI, Cu PowderPhenanthroline, DiaminesK₂CO₃, Cs₂CO₃DMF, NMP100-200 °C

This table summarizes common conditions for the N-arylation of 2-aminopyridine derivatives, which can be adapted for this compound.

Diazotization and Subsequent Transformations

The primary amino group on the pyridine ring is a key functional handle for a variety of transformations, most notably through the formation of a diazonium salt. This process, known as diazotization, involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. masterorganicchemistry.comscirp.org The resulting diazonium salt is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles with the liberation of nitrogen gas (N₂). masterorganicchemistry.com

This reactivity opens the door to numerous synthetic possibilities, including the well-established Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with a halide or a cyano group. masterorganicchemistry.comwikipedia.org For instance, treating the diazonium salt of this compound with copper(I) bromide or copper(I) chloride would be expected to yield 2,5-dibromo-6-methoxynicotinic acid or 2-chloro-5-bromo-6-methoxynicotinic acid, respectively.

Beyond the classic Sandmeyer conditions, diazonium salts can undergo a range of other useful transformations. organic-chemistry.org For example, reaction with potassium iodide can introduce an iodine atom, while heating in the presence of water can lead to the formation of a hydroxyl group. Furthermore, fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Table 1: Potential Products from Diazotization of this compound This table presents expected products based on established diazotization reactions.

Reagent(s)Reaction TypeExpected Product
1. NaNO₂, HCl (0-5 °C)2. CuBrSandmeyer Reaction2,5-Dibromo-6-methoxynicotinic acid
1. NaNO₂, HCl (0-5 °C)2. CuClSandmeyer Reaction2-Chloro-5-bromo-6-methoxynicotinic acid
1. NaNO₂, HCl (0-5 °C)2. CuCNSandmeyer Reaction5-Bromo-2-cyano-6-methoxynicotinic acid
1. NaNO₂, H₂SO₄ (0-5 °C)2. H₂O, ΔHydrolysis5-Bromo-2-hydroxy-6-methoxynicotinic acid
1. NaNO₂, HBF₄ (0-5 °C)2. ΔBalz-Schiemann5-Bromo-2-fluoro-6-methoxynicotinic acid
1. NaNO₂, HCl (0-5 °C)2. KIIodination5-Bromo-2-iodo-6-methoxynicotinic acid

Condensation Reactions

The carboxylic acid functionality of this compound is readily amenable to condensation reactions, primarily to form esters and amides. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The process is generally reversible, and reaction conditions are often manipulated to drive the equilibrium towards the ester product, for example, by removing the water formed during the reaction.

Amide formation , or amidation, requires the coupling of the carboxylic acid with a primary or secondary amine. organic-chemistry.org Because amines are basic, direct reaction with the carboxylic acid can result in a non-productive acid-base reaction. Therefore, the carboxylic acid is usually activated first to increase its electrophilicity. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid to a more reactive acyl chloride intermediate. google.com Alternatively, coupling reagents such as carbodiimides (e.g., DCC, EDC) or reagents like carbonyldiimidazole (CDI) can be used to facilitate amide bond formation under milder conditions. organic-chemistry.orgresearchgate.net These methods are widely used in peptide synthesis and are applicable to the amidation of this compound with a diverse range of amines. google.com

Table 2: Representative Condensation Reactions This table illustrates potential ester and amide products derived from this compound.

ReactantActivating/Catalytic AgentProduct ClassExample Product Name
Ethanol (B145695)H₂SO₄ (catalytic)EsterEthyl 2-amino-5-bromo-6-methoxynicotinate
Benzyl alcoholH₂SO₄ (catalytic)EsterBenzyl 2-amino-5-bromo-6-methoxynicotinate
AnilineSOCl₂, then anilineAmide2-Amino-5-bromo-6-methoxy-N-phenylnicotinamide
DiethylamineEDC, HOBtAmide2-Amino-5-bromo-N,N-diethyl-6-methoxynicotinamide
Glycine methyl esterHATU, DIPEAAmideMethyl 2-((2-amino-5-bromo-6-methoxynicotinoyl)amino)acetate

Transformations at the Bromine Atom

The bromine atom at the C5-position of the pyridine ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Suzuki–Miyaura Cross-Coupling Reactions with Organoborons

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. beilstein-journals.org The 5-bromo substituent on the electron-deficient pyridine ring of this compound is an excellent substrate for this reaction.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine ligand and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. nih.gov A wide variety of organoboron reagents can be used, including arylboronic acids, heteroarylboronic acids, and potassium organotrifluoroborates, allowing for the introduction of diverse aryl and heteroaryl substituents at the C5-position. nih.govnih.gov This reaction is highly valued for its functional group tolerance, which would likely accommodate the free amino and carboxylic acid groups on the substrate under appropriate conditions.

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Partners This table showcases potential products from the Suzuki-Miyaura coupling of this compound.

Organoboron ReagentCatalyst/Base SystemExpected Product
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Amino-6-methoxy-5-phenylnicotinic acid
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos / K₂CO₃2-Amino-6-methoxy-5-(4-methoxyphenyl)nicotinic acid
Thiophene-2-boronic acidPd(dppf)Cl₂ / Na₂CO₃2-Amino-6-methoxy-5-(thiophen-2-yl)nicotinic acid
Potassium vinyltrifluoroboratePd(OAc)₂/XPhos / K₂CO₃2-Amino-6-methoxy-5-vinylnicotinic acid

Heck and Sonogashira Coupling Reactions

In addition to the Suzuki-Miyaura reaction, the bromine atom can participate in other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in an alkenylated pyridine derivative. This reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine ligand and a base.

The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes. researchgate.net The reaction is co-catalyzed by palladium and copper(I) complexes in the presence of a base, such as an amine (e.g., triethylamine or diisopropylamine), which often serves as the solvent as well. soton.ac.ukchemrxiv.org This reaction would install an alkynyl substituent at the C5-position, creating a valuable intermediate that can undergo further transformations, such as click chemistry or reduction to the corresponding alkyl or alkenyl group. rsc.org

Table 4: Heck and Sonogashira Coupling Reactions This table provides examples of expected products from Heck and Sonogashira reactions.

Coupling PartnerReaction TypeCatalyst/Base SystemExpected Product
StyreneHeckPd(OAc)₂/P(o-tol)₃ / Et₃N2-Amino-6-methoxy-5-((E)-styryl)nicotinic acid
Methyl acrylateHeckPd(OAc)₂ / Et₃NMethyl (E)-3-(6-amino-3-carboxy-2-methoxypyridin-5-yl)acrylate
PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂/CuI / Et₃N2-Amino-6-methoxy-5-(phenylethynyl)nicotinic acid
TrimethylsilylacetyleneSonogashiraPd(PPh₃)₄/CuI / Et₃N2-Amino-6-methoxy-5-((trimethylsilyl)ethynyl)nicotinic acid

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. pressbooks.pub The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and this effect, combined with the electron-withdrawing nature of the carboxylic acid group, makes the ring susceptible to nucleophilic attack.

In this context, the bromine atom can act as a leaving group and be displaced by a variety of strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to introduce new functional groups at the C5-position.

Table 5: Potential SNAr Reactions This table lists potential nucleophiles and the corresponding substitution products.

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (B1231860) (NaOMe)2-Amino-5,6-dimethoxynicotinic acid
ThiolateSodium thiophenoxide (NaSPh)2-Amino-6-methoxy-5-(phenylthio)nicotinic acid
AminePyrrolidine2-Amino-6-methoxy-5-(pyrrolidin-1-yl)nicotinic acid
Azide (B81097)Sodium azide (NaN₃)5-Azido-2-amino-6-methoxynicotinic acid

Grignard and Organolithium Reagent Interactions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive organometallic compounds that function as strong bases and potent nucleophiles. libretexts.org Their interaction with this compound is dominated by their basicity.

The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and those on the primary amino group (-NH₂). Both Grignard and organolithium reagents will readily and preferentially deprotonate these acidic functional groups before any interaction with the carbon-bromine bond can occur. libretexts.org This acid-base reaction is typically very fast and would consume the organometallic reagent, preventing it from acting as a nucleophile to displace the bromine or to undergo metal-halogen exchange.

To achieve reactions at the C-Br bond using these powerful organometallic reagents, such as metal-halogen exchange to form a new Grignard or organolithium species, the acidic functional groups must first be protected. The carboxylic acid could be converted to an ester, and the amino group could be protected with a suitable group (e.g., Boc, Cbz) that is stable to the organometallic reagent. After protection, treatment with a reagent like n-butyllithium or isopropylmagnesium chloride could facilitate bromine-lithium or bromine-magnesium exchange, generating a new organometallic intermediate that could then be reacted with various electrophiles.

Modifications at the Methoxy Group

The methoxy group at the C6 position is a key site for chemical modification, primarily through demethylation to reveal a hydroxyl group, which can serve as a handle for further functionalization or as a critical pharmacophore in biologically active molecules.

The conversion of the aryl methyl ether in this compound to its corresponding hydroxyl analog, 5-bromo-6-hydroxynicotinic acid, is a crucial transformation. chemimpex.com This process, known as O-demethylation or ether cleavage, can be achieved using a variety of reagents that are broadly applicable to aryl methyl ethers. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Common strategies involve the use of strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a highly effective and selective reagent for cleaving aryl methyl ethers under mild conditions, tolerating other functional groups like esters. rsc.orgnih.gov Aluminum halides, such as aluminum chloride (AlCl₃), are also frequently used, sometimes in combination with a soft nucleophile like ethanethiol (B150549) to enhance reactivity. rsc.org Other methods include heating with strong protic acids like hydrobromic acid (HBr) or using reagents that generate a strong nucleophile in situ, such as trimethylsilyl (B98337) iodide (TMSI) formed from TMS-Cl and NaI. reddit.comtandfonline.com

The table below summarizes common demethylation agents and their typical reaction conditions.

Reagent/SystemTypical ConditionsNotes
Boron Tribromide (BBr₃) Dichloromethane (DCM), -20°C to room temperatureHighly selective and effective under mild conditions. rsc.orgnih.gov
Aluminum Chloride (AlCl₃) Often used with a scavenger like ethanethiolA common Lewis acid for ether cleavage. rsc.org
Lithium Chloride (LiCl) N,N-Dimethylformamide (DMF), refluxCan be effective but may require harsh conditions. rsc.orgreddit.com
Pyridinium Hydrochloride Neat, molten at ~140-180°CA strong acid method; can be effective for stubborn ethers. reddit.com
Hydrobromic Acid (HBr) 48% aqueous solution, often with a phase-transfer catalyst, refluxA classic, albeit harsh, method for ether cleavage. reddit.comtandfonline.com
Sodium Trimethylsilanethiolate (NaSMe₃) High-boiling solvent (e.g., 1,3-dimethyl-2-imidazolidinone), refluxA potent nucleophilic "counterattack" reagent. acs.org

The resulting product, 5-bromo-6-hydroxynicotinic acid, is itself a valuable intermediate, serving as a building block for kinase inhibitors and as a polydentate ligand in coordination chemistry. chemimpex.comchem-iso.com

Ether cleavage is the general reaction class that encompasses the demethylation strategies discussed above. For aryl methyl ethers like this compound, the reaction mechanism typically involves the coordination of a Lewis acid (e.g., BBr₃, AlCl₃) to the ether oxygen. This coordination makes the oxygen a better leaving group and activates the adjacent methyl carbon for nucleophilic attack. rsc.orgnih.gov

Alternatively, in the presence of strong acids like HI or HBr, the ether oxygen is protonated, forming an oxonium ion. masterorganicchemistry.com A nucleophile, such as the bromide or iodide ion, then attacks the methyl group via an Sₙ2 mechanism, displacing the aryl alcohol (the phenol (B47542) derivative) as the leaving group. masterorganicchemistry.com The cleavage of aryl methyl ethers is generally easier than that of diaryl or dialkyl ethers due to the electronic nature of the sp²-hybridized carbon and the stability of the resulting phenoxide intermediate.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. Its reactivity is modulated by the electronic effects of the substituents on the ring. The presence of the C2-amino and C6-methoxy groups increases the electron density of the ring, enhancing the basicity and nucleophilicity of the nitrogen compared to unsubstituted pyridine.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide group dramatically alters the reactivity of the pyridine ring. The oxygen atom can donate electron density back into the ring via resonance, making the C2 and C4 positions susceptible to electrophilic attack. youtube.com Conversely, the positive formal charge on the nitrogen makes these same positions highly activated towards nucleophilic attack. youtube.comnih.gov This dual reactivity makes pyridine N-oxides versatile synthetic intermediates.

N-Alkylation: The pyridine nitrogen can react with alkyl halides or other electrophilic alkylating agents to form N-alkylpyridinium salts. This reaction is a fundamental process in the functionalization of pyridines. A related transformation is N-amination, where reagents such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) can transfer an -NH₂ group to the pyridine nitrogen, yielding N-aminopyridinium salts. nih.gov These salts are stable, isolable compounds that can act as precursors to nitrogen-centered radicals or as electrophiles in cross-coupling reactions. nih.gov

This compound possesses multiple potential coordination sites: the pyridine nitrogen, the carboxylate oxygen atoms, and the amino nitrogen. This makes it a versatile ligand for forming complexes with a wide range of metal ions. chadsprep.com Nicotinic acid and its derivatives are well-known to coordinate with metals. orientjchem.orgnih.govresearchgate.net

The coordination mode can vary depending on the metal ion, pH, and other ligands present. wikipedia.org

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or one of the carboxylate oxygens. researchgate.net

Bidentate Chelation: The most common mode for related α-amino acids is N,O-chelation, forming a stable five-membered ring involving the amino nitrogen and a carboxylate oxygen. wikipedia.orgresearchgate.net Another possibility is chelation through the pyridine nitrogen and the adjacent carboxylate group.

Bridging Ligand: The molecule can bridge two or more metal centers, leading to the formation of coordination polymers. For instance, it could coordinate to one metal via the pyridine nitrogen and to another via the carboxylate group. researchgate.net

The presence of multiple donor atoms allows for the formation of stable and structurally diverse metal-organic frameworks and coordination complexes.

Potential Donor Site(s)Coordination ModeResulting Structure
Pyridine NitrogenMonodentateSimple complex
Carboxylate OxygenMonodentateSimple complex
Amino Nitrogen & Carboxylate OxygenBidentate (Chelate)5-membered chelate ring wikipedia.orgresearchgate.net
Pyridine Nitrogen & Carboxylate OxygenBidentate (Chelate)6-membered chelate ring
Pyridine N and Carboxylate O (separate metals)BridgingCoordination polymer researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions, which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly building molecular complexity. Given its bifunctional nature—possessing both a primary amine and a carboxylic acid—this compound is an ideal candidate for isocyanide-based MCRs like the Ugi reaction.

The Passerini reaction is a three-component reaction involving a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this context, this compound could simply serve as the carboxylic acid component.

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including an amine. wikipedia.orgorganic-chemistry.org The four components—an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide—condense to form a bis-amide.

Crucially, because this compound contains both the amine and carboxylic acid functionalities, it can participate in a specialized Ugi-type reaction analogous to those involving α-amino acids. mdpi.com This process is known as a Ugi 5-center-4-component reaction (U-5C-4CR). In this scenario, the amino group of the molecule would first condense with an aldehyde or ketone to form an imine. This imine is then activated by the intramolecular carboxylic acid group. Subsequent addition of the isocyanide and intramolecular attack by the carboxylate, followed by a Mumm rearrangement, would lead to a complex, peptide-like scaffold in a single step. wikipedia.orgmdpi.com This approach offers a highly efficient route to novel heterocyclic structures derived from the parent acid.

Stereochemical Aspects of Derivatization

A thorough review of existing scientific literature reveals no specific studies or data pertaining to the stereochemical aspects of derivatization reactions involving this compound. The molecule itself is achiral. However, derivatization reactions could potentially introduce new chiral centers.

In such hypothetical scenarios, the stereochemical outcome would be dictated by the nature of the reactants, the reaction mechanism, and the conditions employed. For instance, if the carboxylic acid group were to be reacted with a chiral amine or alcohol, the formation of diastereomeric amides or esters would be expected. Similarly, reactions at the pyridine ring that generate a new stereocenter could, in the presence of a chiral catalyst or auxiliary, proceed with a degree of stereoselectivity.

Without experimental evidence, any discussion on the stereochemical aspects of its derivatization remains purely speculative. The field awaits empirical studies to elucidate whether and how the existing functional groups on the pyridine ring might influence the stereochemical course of such potential reactions.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Bromo 6 Methoxynicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 2-Amino-5-bromo-6-methoxynicotinic acid, distinct signals are anticipated for the aromatic proton, the methoxy (B1213986) group protons, the amino group protons, and the carboxylic acid proton. The electron-donating amino and methoxy groups, along with the electron-withdrawing carboxylic acid and bromine atom, will influence the chemical shifts of the single aromatic proton on the pyridine (B92270) ring.

A related compound, 5-bromo-6-methoxypyridine-2-carboxylic acid, which lacks the 2-amino group, shows signals for its two aromatic protons at δ 8.06 (d, J = 7.7 Hz) and δ 7.73 (d, J = 7.7 Hz), and a methoxy signal at δ 4.10 (s). For the target molecule, the introduction of the amino group at position 2 is expected to cause an upfield shift for the remaining aromatic proton at position 4.

Expected ¹H NMR Data for this compound: (Data is predictive and requires experimental confirmation)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H4 ~7.5 - 8.0 Singlet (s) The sole proton on the pyridine ring. Its exact shift is influenced by all substituents.
NH₂ ~5.0 - 7.0 Broad Singlet (br s) Chemical shift and broadness are dependent on solvent and concentration due to hydrogen bonding and exchange.
OCH₃ ~3.9 - 4.2 Singlet (s) Typical range for a methoxy group attached to an aromatic ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic effects of the attached functional groups.

For comparison, the ¹³C NMR data for 2-bromo-6-methylaminopyridine shows signals at δ 158.94, 139.67, 127.14, 115.60, and 104.17 ppm. The introduction of a carboxylic acid and a methoxy group in the target compound will significantly alter these shifts.

Expected ¹³C NMR Data for this compound: (Data is predictive and requires experimental confirmation)

Carbon Atom Expected Chemical Shift (δ, ppm) Notes
C2 (C-NH₂) ~155 - 160 Shielded by the amino group.
C3 (C-COOH) ~110 - 115 Influenced by the adjacent amino and carboxylic acid groups.
C4 ~140 - 145 Deshielded due to its position relative to the nitrogen and bromine.
C5 (C-Br) ~100 - 105 Shielded by the bromine atom's anisotropic effect.
C6 (C-OCH₃) ~160 - 165 Deshielded by the electronegative oxygen.
COOH ~165 - 170 Typical chemical shift for a carboxylic acid carbon.

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal any proton-proton couplings. In this specific molecule, with only one aromatic proton, no COSY cross-peaks are expected within the aromatic region.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the H4 signal to the C4 signal and the methoxy protons to the methoxy carbon.

The H4 proton showing correlations to C2, C3, C5, and C6.

The methoxy protons showing a correlation to C6.

The amino protons potentially showing correlations to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the methoxy protons and the H4 proton, confirming the arrangement of these groups on the pyridine ring. An NOE might also be observed between the amino protons and the H4 proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data for C₇H₇BrN₂O₃: (Data is predictive and requires experimental confirmation)

Ion Calculated m/z for ⁷⁹Br Calculated m/z for ⁸¹Br
[M+H]⁺ 246.9718 248.9698

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would cause the molecule to fragment in predictable ways. Key fragmentation pathways would likely involve:

Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation for carboxylic acids, leading to a significant fragment ion.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group.

Loss of CO: Loss of carbon monoxide from the carboxylic acid group.

Loss of H₂O: Dehydration from the carboxylic acid.

Analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For a molecule with this complexity, characteristic vibrational modes can be assigned by comparison with similar structures and through theoretical calculations.

The presence of the amino group (-NH₂) is typically confirmed by N-H stretching vibrations, which appear in the region of 3300-3500 cm⁻¹. For instance, in the related compound 2-amino-5-methylpyridine, the N-H stretching bands are observed around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net The carboxylic acid group (-COOH) exhibits a strong, broad O-H stretching band in the 2500-3300 cm⁻¹ range and a sharp, intense C=O (carbonyl) stretching band between 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. researchgate.net

Vibrations associated with the pyridine ring, such as ring stretching modes, are typically found in the 1400-1650 cm⁻¹ region. researchgate.net The C-O stretching of the methoxy group (-OCH₃) would likely produce a strong band in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ region.

A theoretical investigation of the closely related 2-Amino-6-methoxy-3-nitropyridine provides further insight, where calculated vibrational frequencies, when scaled, show good agreement with experimental FT-IR spectra. researchgate.net This approach allows for a more detailed assignment of the complex vibrational modes of the entire molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (broad)
C=O Stretch1700 - 1725
Pyridine RingC-H Stretch> 3000
Ring Stretch1400 - 1650
Methoxy (-OCH₃)C-O Stretch1000 - 1300
Bromo (-Br)C-Br Stretch500 - 600

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum would be expected to show strong bands for the pyridine ring vibrations. In pyridine itself, the ring breathing mode is a strong and characteristic Raman band observed around 991 cm⁻¹. researchgate.net The substitution pattern on the ring will influence the exact position and intensity of these bands.

Studies on various pyridine derivatives have shown that the positions of the ring stretching modes are sensitive to the nature and position of the substituents. acs.orgcdnsciencepub.com For example, the ring stretching modes in pyridine are observed at approximately 1610 cm⁻¹ and 1580 cm⁻¹. The C-Br stretching vibration, while also observable in the IR, can sometimes be more clearly identified in the Raman spectrum.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), are invaluable for assigning the Raman active modes of complex molecules like this compound. By correlating the calculated frequencies with the experimental spectrum, a detailed understanding of the molecular vibrations can be achieved. researchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
Pyridine Ring Breathing~990 - 1030Strong
Pyridine Ring Stretching~1570 - 1620Medium to Strong
C-H Stretching (aromatic)~3000 - 3100Medium
C-Br Stretching~500 - 600Medium

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the substituted pyridine ring. The presence of the amino, methoxy, and carboxylic acid groups, all of which are auxochromes, will influence the position and intensity of the absorption bands. Generally, such substitutions lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

For instance, studies on various substituted pyridines and other aromatic compounds show absorption bands in the 250-400 nm range. science-softcon.de The exact λmax will be dependent on the solvent polarity, as the electronic ground and excited states can be stabilized to different extents by the solvent. A theoretical study on 2-Amino-6-methoxy-3-nitropyridine predicted electronic transitions that were in good agreement with the experimentally observed UV-Vis spectrum. researchgate.net

Transition Type Expected Wavelength Range (nm)
π → π250 - 400
n → π> 300 (often weaker and may be obscured)

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being electronically excited. Many aromatic compounds, including pyridine derivatives, exhibit fluorescence.

The fluorescence of this compound would be expected to originate from the first excited singlet state (S₁) relaxing to the ground state (S₀). The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift).

The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the molecular structure and the environment. For example, the fluorescence of nicotinic acid has been a subject of study, and derivatization can significantly alter its fluorescent properties. researchgate.netnih.gov The presence of the electron-donating amino and methoxy groups, along with the electron-withdrawing carboxylic acid and the heavy bromine atom, will all play a role in the fluorescence characteristics of the title compound. The bromine atom, in particular, may lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The development of fluorescent sensors for nicotinic receptor ligands highlights the potential for tailored fluorescence in such molecules. nih.gov

Property Expected Behavior
Emission WavelengthLonger than absorption wavelength
Stokes ShiftDependent on molecular rigidity and solvent
Quantum YieldPotentially influenced by the bromine substituent (heavy-atom effect)

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of similar complex organic molecules provides a basis for predicting its solid-state structure. For example, the crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone reveals a network of intermolecular interactions, including hydrogen bonds involving the amino group and π-π stacking interactions between aromatic rings, which stabilize the crystal lattice. scispace.com

In a putative crystal structure of this compound, one would expect to find strong hydrogen bonding interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor and could form dimers with neighboring molecules. The amino group can also act as a hydrogen bond donor. These interactions, along with potential halogen bonding involving the bromine atom and π-π stacking of the pyridine rings, would dictate the supramolecular architecture. Theoretical studies on similar molecules have been used to predict optimized geometries, including bond lengths and angles, which can be compared with experimental crystallographic data when available. nih.gov

Structural Feature Expected Observation
Intramolecular
Bond Lengths & AnglesConsistent with a substituted pyridine ring
ConformationPlanarity of the pyridine ring, orientation of substituents
Intermolecular
Hydrogen BondingCarboxylic acid dimers, N-H···O, N-H···N interactions
Halogen BondingPotential C-Br···O or C-Br···N interactions
π-π StackingInteractions between pyridine rings of adjacent molecules

No Publicly Available Data on Chiroptical Spectroscopy of this compound Derivatives

A thorough investigation of scientific literature and chemical databases has revealed no specific information regarding the synthesis of chiral derivatives of this compound or their subsequent analysis using chiroptical spectroscopy.

Therefore, the section on "Chiroptical Spectroscopy (if applicable to chiral derivatives)" as outlined in the request cannot be generated at this time due to the absence of the necessary foundational research in the public domain. The scientific community has not published any work on the following, as it pertains to this compound:

Asymmetric Synthesis: Methods to synthesize specific stereoisomers of derivatives of the compound.

Chiral Resolution: Techniques to separate racemic mixtures of any derivatives into their constituent enantiomers.

Circular Dichroism (CD) Spectroscopy: Measurement and analysis of the differential absorption of left and right circularly polarized light by chiral derivatives.

Optical Rotatory Dispersion (ORD) Spectroscopy: Measurement and analysis of the rotation of the plane of polarized light at different wavelengths by chiral derivatives.

While chiroptical spectroscopy is a powerful tool for elucidating the three-dimensional structure of chiral molecules, its application is contingent on the existence and availability of such molecules. In the case of this compound, the necessary chiral derivatives have not been reported in the accessible scientific literature.

Consequently, no data tables or detailed research findings on this specific topic can be provided.

Computational and Theoretical Studies of 2 Amino 5 Bromo 6 Methoxynicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules with a high degree of accuracy. These calculations can predict a wide range of molecular attributes, from geometric parameters to spectroscopic signatures.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net This method is used to investigate the electronic structure of molecules, providing a basis for understanding their stability and reactivity. researchgate.net For a molecule like 2-amino-5-bromo-6-methoxynicotinic acid, DFT calculations can be employed to optimize its molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space.

The electronic properties derived from DFT calculations, such as the distribution of electron density, can reveal sites within the molecule that are susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions. For instance, the calculated atomic charges can indicate which atoms are electron-rich and which are electron-poor, thereby guiding the prediction of reaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. libretexts.orgnih.gov

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. The spatial distribution of the HOMO and LUMO can also be visualized, indicating the regions of the molecule involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. semanticscholar.org These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas with an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Computational Parameter Significance
HOMO Energy Indicates the molecule's electron-donating capability.
LUMO Energy Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.
MEP Minima (Vmin) Identifies regions of negative electrostatic potential, susceptible to electrophilic attack.
MEP Maxima (Vmax) Identifies regions of positive electrostatic potential, susceptible to nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic perspective, allowing for the exploration of conformational flexibility and the simulation of chemical processes over time.

Molecules are not rigid structures but can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For this compound, the rotation of the methoxy (B1213986) and carboxylic acid groups can lead to different spatial arrangements. By systematically rotating these groups and calculating the energy of each resulting conformation, an energy landscape can be constructed. The minima on this landscape correspond to the stable conformers of the molecule. This analysis is crucial for understanding the three-dimensional structure of the molecule and how it might interact with other molecules, such as biological receptors.

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior. While computationally intensive, MD simulations can be used to study a wide range of chemical phenomena, including conformational changes, diffusion, and chemical reactions.

For this compound, MD simulations could be employed to study its behavior in different solvent environments or to simulate its interaction with a biological target. By observing the dynamic interactions at the atomic level, MD simulations can provide valuable insights into the mechanisms of chemical and biological processes.

Prediction of Reaction Mechanisms and Transition States

Understanding the chemical reactivity of this compound is fundamental to its synthesis and potential applications. Computational chemistry offers a window into the intricate details of reaction pathways, which are often difficult to probe experimentally. ufl.edu

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction mechanisms. acs.org By solving approximations of the Schrödinger equation, DFT can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. ufl.edu A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway. acs.org

For this compound, these methods could be applied to:

Elucidate its synthesis: The formation of this substituted pyridine (B92270) likely involves several steps. Computational modeling could compare different potential synthetic routes, predicting the most energetically favorable pathway and identifying potential byproducts.

Predict its reactivity: The amino, bromo, methoxy, and carboxylic acid groups all influence the electronic properties of the pyridine ring. DFT calculations can predict how these substituents direct further reactions, such as electrophilic or nucleophilic attack.

Investigate its degradation: Understanding how the molecule might break down under various conditions is crucial. Computational models can predict potential degradation pathways and the stability of the resulting products.

The process of predicting a reaction mechanism typically involves:

Proposing a pathway: Based on established principles of organic chemistry, a plausible reaction mechanism is hypothesized. ufl.edu

Geometry optimization: The 3D structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition state search: Sophisticated algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are used to locate the transition state structure connecting reactants and products (or intermediates). github.io

Frequency calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) analysis: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. github.io

A hypothetical energy profile for a reaction step involving this compound, as would be determined by these methods, is illustrated in the table below.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0The starting materials of the reaction, including this compound and a reagent.
Transition State+22.5The highest energy point on the reaction pathway, representing the energy barrier to be overcome.
Products-15.0The final, more stable chemical species formed after the reaction.

This table is illustrative and does not represent experimentally verified data.

In Silico Assessment of Molecular Descriptors and Druglikeness Properties

In the context of drug discovery, in silico methods are extensively used to predict the physicochemical properties of a compound and assess its "druglikeness." rsc.org These predictions help to prioritize candidates for synthesis and experimental testing, saving considerable time and resources. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. youtube.com

For this compound, several key molecular descriptors can be calculated from its 2D structure. These descriptors are then often evaluated against established guidelines, such as Lipinski's Rule of Five, to predict its potential as an orally bioavailable drug. lindushealth.comdrugbank.comtaylorandfrancis.com Lipinski's rules state that a compound is more likely to be orally absorbed if it meets the following criteria: a molecular weight of ≤ 500 Daltons, a logP (octanol-water partition coefficient) of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.com

The calculated molecular descriptors for this compound are presented below:

DescriptorValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )247.05≤ 500Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
LogP (Octanol-Water Partition Coefficient)1.85 (Predicted)≤ 5Yes
Molar Refractivity52.27 (Predicted)40-130Yes
Topological Polar Surface Area (TPSA)86.86 Ų (Predicted)N/A (Often < 140 Ų for cell permeability)Favorable

Predicted values are based on computational algorithms and may differ from experimental values.

Based on this in silico analysis, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally administered drugs. Its TPSA value further suggests a good potential for cell membrane permeability.

Virtual Screening Methodologies for Derivative Design

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.netmdpi.com This approach is significantly faster and less expensive than traditional high-throughput screening (HTS). mdpi.com When a lead compound like this compound is identified, VS can be a powerful tool for designing and evaluating potential derivatives with improved activity or properties.

The process of virtual screening for derivative design would typically involve:

Defining a virtual library: Starting with the core scaffold of this compound, a virtual library of derivatives can be generated by systematically modifying its functional groups. For instance, the bromo substituent could be replaced with other halogens or small alkyl groups, and the carboxylic acid could be converted to various esters or amides.

Target identification and preparation: A 3D structure of the biological target of interest is required. This is often obtained from crystallographic databases or generated through homology modeling.

Docking simulations: Each molecule in the virtual library is then "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity using a scoring function. mdpi.com

Ranking and selection: The derivatives are ranked based on their predicted binding scores. The top-ranked compounds are then considered for synthesis and experimental validation.

A hypothetical outcome of a virtual screening campaign to identify derivatives of this compound with potentially improved binding affinity to a target kinase is shown below.

Derivative IDModification from Parent CompoundPredicted Binding Affinity (kcal/mol)
ABM-001Parent Compound-7.5
ABM-002Bromo -> Chloro-7.2
ABM-003Bromo -> Trifluoromethyl-8.1
ABM-004Carboxylic Acid -> Methyl Ester-6.9
ABM-005Carboxylic Acid -> Ethylamide-8.5

This table is illustrative, presenting hypothetical data from a virtual screening simulation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.govresearchgate.netwikipedia.org A QSPR model is a mathematical equation that correlates variations in the molecular structure, represented by numerical descriptors, with a specific property of interest. nih.gov

To develop a QSPR model for derivatives of this compound, the following steps would be undertaken:

Data Set Compilation: A dataset of structurally related compounds would be assembled, for which the property of interest (e.g., solubility, melting point, or a specific biological activity) has been experimentally measured.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (topological, electronic, steric, etc.) would be calculated. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that best correlates the descriptors with the measured property. nih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSPR model is established, it can be used to predict the properties of new, unsynthesized derivatives of this compound. This allows for the in silico prioritization of which derivatives to synthesize to achieve a desired property profile, streamlining the research and development process.

Applications of 2 Amino 5 Bromo 6 Methoxynicotinic Acid As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of 2-amino-5-bromo-6-methoxynicotinic acid makes it an ideal precursor for the synthesis of various heterocyclic compounds. The presence of the amino and carboxylic acid groups allows for the formation of fused ring systems, while the bromo and methoxy (B1213986) groups provide handles for further functionalization.

Pyridine-Fused Systems

The inherent reactivity of the amino and carboxylic acid functionalities on the pyridine (B92270) ring of this compound enables its use in the construction of pyridine-fused heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active molecules. For instance, the condensation of 2-aminopyridine (B139424) derivatives with other reagents can lead to the formation of imidazo[1,2-a]pyridines, which are known to exhibit a range of biological activities. amazonaws.com The general strategy involves the reaction of the amino group with a suitable partner to form a new ring fused to the original pyridine core. While direct examples starting from this compound are not extensively detailed in the provided search results, the synthesis of various fused pyridinols, such as aminooxazoles, from related aminopyridine precursors highlights the potential of this chemical class in generating complex heterocyclic structures. nih.gov

Nicotinamide (B372718) Derivatives

Nicotinamide, a form of vitamin B3, and its derivatives are crucial in various biological processes. This compound serves as a functionalized nicotinic acid, which is a key component of nicotinamide. The carboxylic acid moiety can be readily converted into an amide through standard coupling reactions with a variety of amines, leading to a diverse library of nicotinamide derivatives. The bromine atom and methoxy group on the pyridine ring can be further modified to explore the structure-activity relationships of these novel nicotinamide analogs.

Intermediate in the Development of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the multistep synthesis of more complex organic molecules with potential applications in various fields.

Scaffold for Agrochemical Research (e.g., herbicides, pesticides)

Substituted pyridines are a well-established class of compounds in agrochemical research, with many commercial herbicides and pesticides featuring this heterocyclic core. The specific substitution pattern of this compound provides a valuable scaffold for the development of new agrochemicals. The bromo group is particularly useful as it allows for the introduction of various other functionalities through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. chemicalbook.com This enables the synthesis of a wide range of derivatives where the properties can be fine-tuned to optimize herbicidal or pesticidal activity. While the direct application of this specific compound in commercial agrochemicals is not detailed, the synthesis of related substituted pyridines for such purposes is a common strategy in the industry.

Component in Medicinal Chemistry Lead Generation (e.g., for novel enzyme inhibitors or receptor ligands)

In medicinal chemistry, the generation of novel lead compounds is a critical first step in the drug discovery process. nih.gov this compound is a valuable building block for this purpose. Its distinct functional groups can be selectively manipulated to create a library of diverse small molecules for screening against various biological targets. For example, the carboxylic acid can form amide bonds with a range of amines, while the bromo substituent can be used in palladium-catalyzed cross-coupling reactions to introduce different aryl or alkyl groups. researchgate.net This modular approach allows for the systematic exploration of chemical space around the pyridine scaffold to identify compounds with desired biological activity, such as enzyme inhibition or receptor binding. The synthesis of methoxypyridine-derived gamma-secretase modulators from a related bromo-methoxy-aminopyridine highlights the utility of this type of scaffold in developing therapeutic agents. nih.gov

Table 1: Research Findings on Related Pyridine Scaffolds in Medicinal Chemistry

Scaffold Type Target/Application Key Synthetic Strategy Reference
Imidazo[1,2-a]pyridines Dopamine D3 receptor ligands Condensation of 2-aminopyridines with α-haloketones amazonaws.com
Methoxypyridine-derived compounds Gamma-secretase modulators Nucleophilic aromatic substitution followed by cyclization and cross-coupling nih.gov
Aminopyridinols Anti-angiogenic and anti-inflammatory agents Manipulation of hydroxymethyl and installation of an amino group on a pyridoxine-derived scaffold nih.gov

Role in Fragment-Based Drug Discovery (FBDD) as a Chemically Tractable Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. This compound, with its well-defined chemical functionalities and relatively small size, is an excellent candidate for inclusion in a fragment library. Its chemical tractability is a key feature; the presence of multiple, distinct reactive sites (amine, carboxylic acid, bromo, and methoxy groups) allows for the straightforward and predictable elaboration of the fragment once a hit is identified. This enables medicinal chemists to grow the initial fragment hit into a more potent lead compound by adding functionalities that can form additional interactions with the target protein. The ability to perform various chemical transformations, such as amide bond formation and cross-coupling reactions, makes this fragment particularly valuable for the iterative cycle of design, synthesis, and testing that is central to FBDD. nih.govnih.gov

Synthesis of Polymer and Material Science Precursors

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a prime candidate for the synthesis of polymers through step-growth polymerization. These reactive sites can participate in polycondensation reactions to form polyamide or polyester (B1180765) structures, embedding the functionalized pyridine ring into the polymer backbone.

The incorporation of the this compound moiety into a polymer chain can impart specific properties to the resulting material. The pyridine unit can introduce rigidity and thermal stability, while the methoxy group can influence solubility and intermolecular interactions. Furthermore, the bromine atom serves as a reactive handle for post-polymerization modification. This allows for the introduction of other functional groups through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the fine-tuning of the material's properties for specific applications. For instance, the attachment of chromophores or electronically active groups could lead to the development of novel conductive polymers or materials with interesting photophysical properties.

While direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry suggest its utility. The synthesis of functional polymers from monomers containing similar functionalities is a well-established field. For example, amine-functionalized monomers are commonly used in the synthesis of polyamides and other functional polymers. The general scheme for such a polycondensation reaction is depicted below:

General Polycondensation Scheme:

n H₂N-R-COOH → H-[HN-R-CO]ₙ-OH + (n-1) H₂O

In this generic representation, 'R' would correspond to the 5-bromo-6-methoxy-3-pyridinylidene moiety. The resulting polymer would possess regularly spaced functional pyridine units along its chain.

The potential applications for polymers derived from this precursor are broad. They could be explored as components in advanced composites, as membranes with selective permeability, or as functional coatings. The ability to modify the bromine atom post-polymerization opens up possibilities for creating materials with tailored surface properties or for the immobilization of catalysts.

Development of Molecular Probes and Labeling Agents

The field of molecular probes and labeling agents relies on the design of molecules that can selectively bind to a target of interest and report this binding event through a detectable signal, most commonly fluorescence. Substituted aminopyridines are recognized as promising scaffolds for the development of fluorescent probes due to their inherent photophysical properties. mdpi.comnih.gov The this compound scaffold contains the essential elements for the construction of such probes.

The aminopyridine core can act as a fluorophore, and its emission properties can be modulated by the substituents on the pyridine ring. The electron-donating amino and methoxy groups, along with the electron-withdrawing carboxylic acid, can create a push-pull system that often leads to desirable fluorescent characteristics, such as a large Stokes shift and sensitivity to the local environment.

The bromine atom is particularly significant in the context of probe development. It serves as a versatile synthetic handle for introducing a "recognition element" – a chemical moiety that specifically interacts with a biological target such as a protein or a nucleic acid. This can be achieved through various cross-coupling reactions. For example, a boronic acid derivative containing a pharmacophore for a specific receptor could be coupled to the pyridine ring via a Suzuki reaction.

Furthermore, the carboxylic acid group provides a convenient point of attachment for linkers or other functional groups. It can be readily converted to an amide or an ester, allowing for the conjugation of the probe to biomolecules or solid supports. This versatility is crucial for creating targeted probes for various applications in cell biology, diagnostics, and bioimaging.

Research on structurally related substituted aminopyridines has demonstrated their potential as fluorescent probes. For instance, studies on multisubstituted aminopyridines have shown that their fluorescent properties can be fine-tuned by altering the substitution pattern. mdpi.comresearchgate.net While specific data for this compound as a molecular probe is not yet prevalent in the literature, the foundational knowledge from related compounds strongly supports its potential in this area.

Table of Spectroscopic Properties of Related Aminopyridine Fluorophores

CompoundExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Reference
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate390 nm480 nm0.34 mdpi.com
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate390 nm480 nm0.01 mdpi.com
Unsubstituted pyridin-2-amineNot specifiedNot specifiedHigh nih.gov

This table presents data for structurally related compounds to illustrate the fluorescent potential of the aminopyridine scaffold.

The development of a molecular probe based on this compound would typically involve a multi-step synthesis. The initial step would likely involve the modification of the bromine or carboxylic acid group to introduce a linker or a targeting moiety. The resulting derivative would then be evaluated for its photophysical properties and its binding affinity and selectivity for the intended target. The inherent fluorescence of the aminopyridine core, combined with the synthetic versatility offered by its functional groups, makes this compound a highly promising starting point for the creation of novel molecular probes and labeling agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 5 Bromo 6 Methoxynicotinic Acid Derivatives

Systematic Modification of the Amino Group and its Impact on Interactions

The 2-amino group is a critical determinant of the biological activity of many pyridine (B92270) derivatives, often serving as a key anchoring point for interactions with biological targets. nih.gov Its basicity and hydrogen-bonding capabilities can be finely tuned through various modifications, thereby influencing molecular recognition.

Systematic modifications of the 2-amino group on the 2-amino-5-bromo-6-methoxynicotinic acid scaffold can include:

Alkylation: Introduction of alkyl groups (methyl, ethyl, etc.) to form secondary or tertiary amines can modulate lipophilicity and steric bulk. While this may enhance membrane permeability, it can also disrupt crucial hydrogen bonds with a target protein. nih.gov

Acylation: Conversion of the amino group to an amide can alter its electronic properties, making it a hydrogen bond donor and acceptor. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to probe for additional binding interactions.

Formation of Schiff Bases: Reaction with aldehydes or ketones can introduce a diverse range of substituents and alter the conformational flexibility of the side chain.

Incorporation into Heterocycles: The amino group can be part of a larger heterocyclic system, which can introduce new interaction points and rigidify the structure.

The impact of these modifications is often assessed through biological assays and molecular modeling studies. For instance, in studies on 2-aminopyridine (B139424) derivatives as nitric oxide synthase (NOS) inhibitors, the 2-aminopyridine head was found to be crucial for key anchoring interactions. nih.gov

Modification of Amino GroupPotential Impact on InteractionsIllustrative Example
Primary Amine (-NH2)Acts as a hydrogen bond donor. Can be protonated, leading to ionic interactions.This compound
Secondary Amine (-NHR)Reduces hydrogen bond donor capacity. Increases lipophilicity and steric bulk.2-(Methylamino)-5-bromo-6-methoxynicotinic acid
Tertiary Amine (-NR2)Acts as a hydrogen bond acceptor only. Further increases lipophilicity.2-(Dimethylamino)-5-bromo-6-methoxynicotinic acid
Amide (-NHCOR)Acts as both hydrogen bond donor and acceptor. Can introduce additional interaction points via the 'R' group.2-Acetamido-5-bromo-6-methoxynicotinic acid

Investigating the Positional and Electronic Effects of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring significantly influences the electronic and steric properties of the molecule. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen and the amino group, as well as the reactivity of the carboxylic acid. rsc.org Its position is critical, as moving it to other positions on the ring would drastically alter the molecule's electronic landscape and interaction profile.

The key effects of the bromine atom include:

Electronic Effects: Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating mesomeric effect (+M) due to its lone pairs. On the pyridine ring, the net effect is typically electron-withdrawing, which can influence the reactivity of the entire molecule.

Steric Effects: The size of the bromine atom can create steric hindrance, which may either promote or hinder binding to a target, depending on the topology of the binding site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This has emerged as an important interaction in drug design.

Replacing bromine with other halogens (F, Cl, I) or with pseudo-halogens (e.g., -CN) can systematically probe the importance of these effects.

Substituent at C5Key PropertyPotential Impact
-HReference compoundBaseline for comparison of electronic and steric effects.
-FHighly electronegative, small sizeStrong inductive effect, potential for H-bonding.
-ClElectronegative, larger than FBalance of steric and electronic effects.
-BrLess electronegative than Cl, larger sizePotential for halogen bonding, significant steric bulk.
-ILeast electronegative halogen, largest sizeStrong potential for halogen bonding, significant steric hindrance.

Altering the Methoxy (B1213986) Group: Hydroxyl, Alkoxy, and Aryloxy Analogs

The 6-methoxy group is a significant feature, influencing both the electronic properties of the pyridine ring and the potential for specific interactions. Its replacement with other groups can provide valuable SAR insights.

Systematic alterations can include:

Hydroxyl Group (-OH): This introduces both hydrogen bond donor and acceptor capabilities, which can lead to new interactions with a target. It also increases polarity, which can affect solubility and permeability.

Aryloxy Analogs (-OAr): Introducing an aryl group can lead to new π-π stacking or other aromatic interactions, potentially increasing binding affinity.

Substituent at C6Key PropertiesPotential Impact on Molecular Interactions
-OCH3Hydrogen bond acceptor, moderate lipophilicity.Can form a hydrogen bond with a donor group on the target.
-OHHydrogen bond donor and acceptor, increased polarity.Can form multiple hydrogen bonds, potentially increasing affinity but decreasing permeability.
-OCH2CH3Hydrogen bond acceptor, increased lipophilicity and steric bulk.May access a hydrophobic pocket near the C6 position.
-OPhBulky, potential for aromatic interactions.Can engage in π-π stacking with aromatic residues in the binding site.

Derivatization of the Carboxylic Acid Functionality and its Influence on Molecular Recognition

The carboxylic acid group is a key functional group that is often involved in crucial interactions with biological targets, typically through the formation of salt bridges or strong hydrogen bonds. Derivatization of this group is a common strategy in medicinal chemistry to modulate these interactions and improve pharmacokinetic properties. nih.govresearchgate.net

Common derivatizations include:

Esters: Conversion to esters (e.g., methyl, ethyl, or more complex esters) neutralizes the negative charge, increases lipophilicity, and can act as a prodrug strategy to improve cell permeability.

Amides: Formation of primary, secondary, or tertiary amides introduces new hydrogen bonding possibilities and can be used to explore the space around the carboxylic acid binding site.

Bioisosteric Replacements: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain the acidic character while altering the geometry and interaction profile.

These modifications can have a profound impact on the molecule's ability to be recognized by its target. nih.gov

Functional Group at C3Key PropertiesPotential Influence on Molecular Recognition
-COOHAnionic at physiological pH, hydrogen bond donor/acceptor.Forms strong ionic and hydrogen bonds with target residues like arginine or lysine.
-COOCH3Neutral, hydrogen bond acceptor.Loses ionic interaction, can act as a prodrug, may fit into a hydrophobic pocket.
-CONH2Neutral, hydrogen bond donor/acceptor.Can mimic the hydrogen bonding pattern of the carboxylic acid without the charge.
-CNPolar, neutral, linear geometry.Can act as a hydrogen bond acceptor and may have different steric requirements.

Substituent Effects on Pyridine Ring Electronic and Steric Properties

Electronic Properties: The pyridine nitrogen is a key site for interaction, and its basicity is modulated by the substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. rsc.org This can affect the ability of the pyridine nitrogen to form hydrogen bonds or coordinate to metal ions.

Further substitution on the pyridine ring, for example at the 4-position, could be explored to fine-tune these properties.

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. nih.govresearchgate.net For this compound, key conformational considerations include:

Rotation around the C2-NH2 bond: This can influence the orientation of the amino group for hydrogen bonding.

Rotation around the C6-OCH3 bond: This can affect the positioning of the methoxy group relative to the rest of the molecule.

Orientation of the Carboxylic Acid: The planarity of the carboxylic acid group with respect to the pyridine ring can be influenced by adjacent substituents.

Conformational analysis, often performed using computational methods and confirmed by experimental techniques like NMR, helps to identify the low-energy conformations that are most likely to be biologically active. lumenlearning.com Understanding the preferred conformation can guide the design of more rigid analogs that are "pre-organized" for binding, which can lead to increased affinity and selectivity. mdpi.com

Chemoinformatics and QSAR/QSPR Modeling for Derivative Library Design

Chemoinformatics provides a powerful set of tools for designing and analyzing libraries of derivatives based on the this compound scaffold. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.netmdpi.commdpi.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built to estimate the activity of unsynthesized derivatives.

Quantitative Structure-Property Relationship (QSPR): Similar to QSAR, QSPR models relate molecular structure to physicochemical properties like solubility, melting point, and logP. These models are crucial for optimizing the drug-like properties of a lead compound.

Library Design: Chemoinformatics tools can be used to design a diverse or focused library of derivatives for synthesis and screening. This allows for a more efficient exploration of the chemical space around the lead compound. nih.govresearchgate.net

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Analytical Method Development for Research and Quality Control of 2 Amino 5 Bromo 6 Methoxynicotinic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and quantifying 2-Amino-5-bromo-6-methoxynicotinic acid from starting materials, intermediates, and potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like this compound. hovione.com A reverse-phase HPLC method is typically suitable for such polar, ionizable compounds. helixchrom.com

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. Given the compound's structure, a C18 column is a common starting point for separation. ptfarm.plresearchgate.net The mobile phase composition is critical; a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is standard. ptfarm.plsielc.com The pH of the aqueous phase would be adjusted to control the ionization of the carboxylic acid and amino groups, thereby influencing retention time and peak shape. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to resolve complex mixtures. hovione.com UV detection is suitable due to the aromatic nature of the pyridine (B92270) ring, with the detection wavelength optimized for maximum absorbance. nih.gov

For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. nih.gov

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. nih.govlibretexts.org The presence of the carboxylic acid and amino functional groups requires a derivatization step to convert the analyte into a more volatile and thermally stable form. libretexts.orgsigmaaldrich.com

Common derivatization methods for compounds with active hydrogens include silylation and alkylation. libretexts.orgcolostate.edu Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the carboxylic acid and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Alternatively, alkylation, for instance, forming methyl esters of the carboxylic acid group using reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst, can increase volatility. colostate.edu

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane phase) and a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for preliminary purity assessment. nootanpharmacy.in During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent system as the mobile phase. The choice of the solvent system is crucial for achieving good separation and is determined empirically. A mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane) is often used. After developing the plate, the spots can be visualized under UV light due to the UV-active pyridine ring. The relative retention factor (Rf) values of the starting materials and the product would be compared to assess the reaction's status.

Mass Spectrometry (MS) for Impurity Profiling and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. It is invaluable for confirming the identity of this compound and for identifying impurities.

A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of bromine. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50:50). youtube.comdocbrown.infodocbrown.info This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com

Fragmentation analysis can provide structural information. The fragmentation pattern would be influenced by the different functional groups. For instance, loss of the methoxy (B1213986) group (•OCH3), the carboxylic acid group (•COOH), or cleavage of the pyridine ring could be expected. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods can be employed for the detection and characterization of this compound, primarily due to the electroactive amino group on the pyridine ring. mdpi.com Techniques like cyclic voltammetry can be used to study the oxidation potential of the compound. The oxidation of the amino group on the aromatic ring is often an irreversible process. rsc.org The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo, carboxylic acid) groups on the pyridine ring will influence its electrochemical behavior. ntu.edu.tw While not as common as chromatographic methods for routine analysis, electrochemical detectors coupled with HPLC can offer high sensitivity and selectivity for electroactive compounds.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. It allows for the separation of the target compound from its impurities by HPLC, followed by their detection and identification by MS. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this. Derivatization may sometimes be employed to enhance ionization efficiency. nih.govresearchgate.net LC-MS/MS (tandem mass spectrometry) can provide even more structural information through fragmentation of selected ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized form of the compound. nih.gov The GC separates the volatile derivatives, and the MS provides their mass spectra for identification. nih.gov The fragmentation patterns observed in GC-MS can be used to confirm the structure of the derivatives and identify any volatile impurities. sigmaaldrich.com

Table 2: Summary of Analytical Techniques and Their Applications

TechniqueApplicationInformation Obtained
HPLC-UV Purity assessment, quantificationRetention time, peak area, purity (%)
GC-FID/MS Analysis of volatile derivativesRetention time, identification of volatile impurities
TLC Reaction monitoring, qualitative purityRf value, presence of starting materials/products
MS Structure confirmation, impurity identificationMolecular weight, isotopic pattern, fragmentation
Electrochemical Methods Detection, characterization of electroactivityOxidation/reduction potentials
LC-MS Comprehensive analysis, impurity profilingSeparation and identification of components
GC-MS Analysis of derivatized compoundIdentification of volatile derivatives and impurities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-bromo-6-methoxynicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize nucleophilic substitution reactions using precursors like 5-bromonicotinic acid derivatives. For example, bromine substitution at the 5-position can be achieved via radical bromination under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
  • Key Considerations : Monitor reaction progress via HPLC to detect intermediates (e.g., 5-bromo-6-hydroxynicotinic acid) and ensure methoxy group stability under acidic/basic conditions. Purity ≥95% is achievable with column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Analytical Workflow :

  • <sup>1</sup>H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). Bromine substituents deshield adjacent protons, shifting signals upfield compared to chloro analogs .
  • IR : Confirm amino (–NH2) stretching at ~3400 cm<sup>-1</sup> and carboxylate (C=O) at ~1700 cm<sup>-1</sup> .
  • MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 247 (calculated for C7H6BrN2O3).

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental reactivity?

  • Methodology : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. Compare results with experimental reaction outcomes (e.g., regioselectivity in Suzuki couplings) .
  • Data Contradictions : Discrepancies between predicted and observed reaction sites may arise from solvent effects or steric hindrance not fully captured in gas-phase DFT models. Validate with solvent-phase simulations (e.g., COSMO-RS) .

Q. How does the bromine substituent influence the compound’s bioactivity in enzyme inhibition studies, and what structural analogs enhance specificity?

  • Experimental Design :

  • Target Enzymes : Test against nicotinamide-dependent enzymes (e.g., sirtuins) using fluorescence-based assays.
  • Analog Synthesis : Replace bromine with chlorine or methyl groups to assess steric/electronic effects. For example, 5-chloro-6-methoxynicotinic acid shows reduced binding affinity compared to brominated analogs due to lower electronegativity .
    • Data Table :
AnalogIC50 (µM)Selectivity (vs. SIRT1/SIRT2)
5-Bromo derivative0.45 ± 0.0212:1
5-Chloro derivative1.2 ± 0.15:1

Q. What strategies resolve contradictions in reported solubility data for this compound across polar vs. nonpolar solvents?

  • Contradiction Analysis : Discrepancies arise from polymorphic forms or pH-dependent ionization.
  • Methodology :

  • Perform pH-solubility profiling (e.g., 0.1 M HCl to pH 12) to identify zwitterionic forms.
  • Use powder X-ray diffraction (PXRD) to detect polymorphs.
    • Findings : Solubility in DMSO increases at pH >7 due to deprotonation of the carboxyl group, while methanol solubility peaks at pH 4–5 .

Methodological Best Practices

Q. What protocols ensure reproducibility in cross-coupling reactions involving this compound?

  • Optimized Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%) in toluene/water (3:1).
  • Base : K2CO3 (2 eq.) to neutralize HBr byproducts.
  • Temperature : 80°C for 12 hours .
    • Troubleshooting : If yields drop below 60%, check for catalyst deactivation (add fresh PPh3) or moisture-sensitive intermediates (use anhydrous solvents).

Q. How to validate the stability of this compound under long-term storage conditions?

  • Stability Study Design :

  • Store samples at –20°C (desiccated) vs. 25°C/60% RH.
  • Analyze purity monthly via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
    • Results : Degradation ≤2% over 6 months at –20°C; ≥10% degradation at 25°C due to bromine displacement or oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.